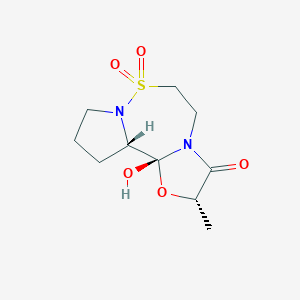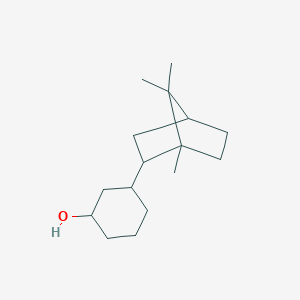
3-(2-Bornyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bornyl)cyclohexan-1-ol is a natural compound that belongs to the family of terpenoid alcohols. It is commonly found in various plant species such as conifers, eucalyptus, and lavender. This compound has been studied for its potential therapeutic properties due to its unique chemical structure and biological activity.
Wirkmechanismus
The mechanism of action of 3-(2-Bornyl)cyclohexan-1-ol is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. The compound has also been found to scavenge free radicals, which are involved in oxidative stress and cell damage.
Biochemische Und Physiologische Effekte
3-(2-Bornyl)cyclohexan-1-ol has been found to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and enzymes in the body, which are involved in the inflammatory response. The compound has also been found to scavenge free radicals, which are involved in oxidative stress and cell damage. Additionally, 3-(2-Bornyl)cyclohexan-1-ol has been found to have analgesic effects, making it a potential candidate for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-Bornyl)cyclohexan-1-ol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, the compound has been found to have a wide range of therapeutic properties, making it a potential candidate for various applications. However, one limitation of using 3-(2-Bornyl)cyclohexan-1-ol in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Bornyl)cyclohexan-1-ol. One potential direction is the investigation of its potential use in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, the compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics and antifungal agents. Further research is also needed to fully understand the mechanism of action of 3-(2-Bornyl)cyclohexan-1-ol and its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(2-Bornyl)cyclohexan-1-ol involves the isolation of the compound from natural sources or the chemical synthesis of the compound. The natural sources of this compound are conifers, eucalyptus, and lavender. The chemical synthesis of 3-(2-Bornyl)cyclohexan-1-ol involves the reaction of camphene with ethyl vinyl ether in the presence of a Lewis acid catalyst, followed by the reduction of the intermediate product with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3-(2-Bornyl)cyclohexan-1-ol has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and antioxidant properties. The compound has also been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
1939-46-4 |
|---|---|
Produktname |
3-(2-Bornyl)cyclohexan-1-ol |
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
3-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-15(2)12-7-8-16(15,3)14(10-12)11-5-4-6-13(17)9-11/h11-14,17H,4-10H2,1-3H3 |
InChI-Schlüssel |
IGEVVMFDMLDFFU-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)C3CCCC(C3)O)C)C |
Kanonische SMILES |
CC1(C2CCC1(C(C2)C3CCCC(C3)O)C)C |
Andere CAS-Nummern |
1939-46-4 |
Synonyme |
3-(2-bornyl)cyclohexan-1-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)
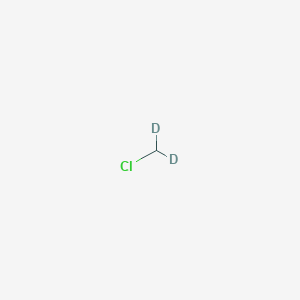

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)

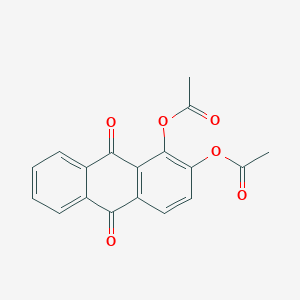
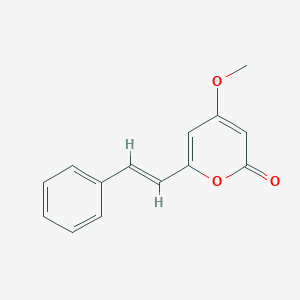





![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)
